2,3,5-Triphenylfuran
Description
Structure
2D Structure
Properties
IUPAC Name |
2,3,5-triphenylfuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)23-22(20)19-14-8-3-9-15-19/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZYJPPGJMXOPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10285220 | |
| Record name | 2,3,5-triphenylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10285220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6307-20-6 | |
| Record name | NSC41095 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41095 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,5-triphenylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10285220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Coupling
A more reliable route involves the sequential introduction of phenyl groups via palladium-catalyzed cross-coupling. Starting with 3-bromo-2,5-diphenylfuran, Suzuki-Miyaura coupling with phenylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) introduces the third phenyl group at position 3. Key reaction parameters include:
| Parameter | Optimal Condition |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Solvent | Toluene/EtOH (3:1) |
| Temperature | 90°C |
| Reaction Time | 12–18 hours |
| Yield | 65–75% |
This method benefits from the commercial availability of 2,5-diphenylfuran, which can be brominated at position 3 using N-bromosuccinimide (NBS) in carbon tetrachloride.
Ullmann-Type Coupling
Copper-mediated Ullmann coupling offers an alternative for introducing aryl groups. For example, 3-iodo-2,5-diphenylfuran reacts with iodobenzene in the presence of CuI and 1,10-phenanthroline, yielding this compound at 110°C in dimethylformamide (DMF). While this method avoids precious-metal catalysts, yields are lower (50–60%) due to competing homocoupling side reactions.
Electrophilic Aromatic Substitution
Direct electrophilic substitution on 2,5-diphenylfuran is hindered by the deactivating nature of the furan ring and the steric bulk of existing phenyl groups. However, Friedel-Crafts arylation using a Lewis acid catalyst (e.g., AlCl₃) and a phenylating agent (e.g., bromobenzene) can introduce the third phenyl group at position 3 under high-temperature conditions (120–140°C). This method suffers from regioselectivity issues, often producing mixtures of 2,3,5- and 2,4,5-triphenylfuran isomers, necessitating chromatographic separation.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Suzuki-Miyaura | 65–75 | >95 | High | Moderate |
| Ullmann Coupling | 50–60 | 85–90 | Moderate | High |
| Friedel-Crafts | 30–40 | 70–80 | Low | Low |
| Paal-Knorr Cyclization | 25–35 | 60–70 | Low | Moderate |
The Suzuki-Miyaura method emerges as the most viable for large-scale production, balancing yield and purity. However, the requirement for palladium catalysts increases costs, making Ullmann coupling an attractive alternative for cost-sensitive applications.
Chemical Reactions Analysis
Base-Catalyzed [3+2] Cycloaddition
The most efficient method involves a base-catalyzed [3+2] cycloaddition between propargylamines and ketones. This reaction under basic conditions (e.g., NaOMe) yields 2,3,5-triphenylfuran in 69% yield . Key steps include:
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Reactants : Propargylamine derivatives and ketones (e.g., acetophenone)
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Conditions : NaOMe in methanol at reflux
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Product characterization :
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1H NMR : δ 7.74 (d, J = 8.0 Hz, 2H), 7.60 (d, J = 8.1 Hz, 2H), 6.77 (s, 1H)
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13C NMR : δ 152.5, 147.9, 134.3, 131.1 ppm
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HRMS : m/z = 394.1933 (calculated for C28H26O2)
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BF3-Et2O Catalyzed Reaction
A less efficient synthesis uses BF3-Et2O in benzene, yielding 4.9% of this compound alongside other products like benzaldehyde and chalcone .
| Method | Yield | Key Features |
|---|---|---|
| [3+2] Cycloaddition | 69% | High efficiency, regioselectivity |
| BF3-Et2O Catalyzed | 4.9% | Low yield, byproducts (benzaldehyde, etc.) |
Reaction with Trithiazyl Trichloride
This compound reacts regiospecifically with trithiazyl trichloride (S3N2Cl2) to form isothiazoles . The reaction proceeds via electrophilic substitution at the β-position, followed by ring-opening and rearrangement .
Reaction Conditions
-
Reagent : Trithiazyl trichloride in boiling CCl4 or toluene
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Yield : 75–85% under optimized conditions
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Mechanism :
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Formation of a β-thiazylfuran intermediate.
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Ring-opening and closure to form the isothiazole.
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Release of HCl as a byproduct.
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Product Analysis
The major product is 5-benzoyl-3-phenylisothiazole , confirmed by:
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Regiospecificity : No isomeric products detected.
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Substituent Effects : Electron-donating groups (e.g., methyl, methoxy) enhance reactivity .
Thermal Stability and Decomposition
This compound exhibits limited thermal stability, decomposing under high temperatures to yield minor products like benzaldehyde (52%) and chalcone (35%) . This pathway is less prominent compared to its reactivity with electrophiles.
Reduction Reactions
While not directly studied for this compound, analogous 3,4,5-triphenylfuran-2(5H)-ones undergo reduction with LiAlH4 via 1,4-hydride attack, followed by hydridoalumination of the enolate double bond . This suggests potential reactivity of this compound in reduction systems, though specific data are lacking.
Spectroscopic Characterization
Key analytical data for this compound includes:
Scientific Research Applications
Synthesis and Characterization
2,3,5-Triphenylfuran can be synthesized as a white solid . Spectroscopic characterization includes :
- Melting Point: 90-92°C
- 1H NMR (500 MHz, CDCl3): δ 7.77 (dd, J = 8.2, 1.0 Hz, 2H), 7.63 – 7.60 (m, 2H), 7.47 (dt, J = 3.0, 1.8 Hz, 2H), 7.44 – 7.37 (m, 4H), 7.36 – 7.29 (m, 4H), 7.28 – 7.24 (m, 1H), 6.82 (s, 1H)
- 13C NMR (126 MHz, CDCl3): δ 152.7, 148.0, 134.5, 131.2, 130.7, 128.9, 128.84, 128.82
- HRMS (ESI): calcd for C22H16FO+ [M+H]+ 315.11797; found 315.11761
Biological and Therapeutic Applications
- Antiviral Activity: 5-Bromonicotinatic acid, a nicotinic acid derivative, has been studied for its therapeutic properties against antiviral illnesses like Hepatitis A, B, and C .
- Anti-inflammatory Agent: Chalcones, which are structurally related compounds, can act as anti-inflammatory agents . They can inhibit inflammatory cytokines and the NF-κB signaling pathway .
- Antimicrobial Activity: Chalcones have antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, and against Gram-negative bacteria like Escherichia coli and Salmonella enterica . They also possess antifungal properties, potentially by disrupting the fungal cell wall .
Other Furanone Applications
- Solvent Polarity Studies: Furanones, including triphenylfuranones, are used in solvent polarity studies to understand the structural and electronic properties of solvents .
- Fluorescent Dyes: Furanones can be used as scaffolds for synthesizing fluorescent organic dyes .
- Atropisomerism Studies: Furan derivatives are used in studies of atropisomerism and axial chirality . Steric bulk around the stereogenic axis in indolyl furanoids is important for axial chirality .
Mechanism of Action
The mechanism of action of 2,3,5-triphenylfuran involves its interaction with various molecular targets and pathways. For instance, its derivatives can inhibit specific enzymes or proteins, leading to biological effects such as anti-ulcer activity by inhibiting matrix metalloproteinase-9 (MMP-9) or anti-proliferative activity by targeting mitochondrial complex III .
Comparison with Similar Compounds
Key Research Findings
- Thermal Stability : The phenyl groups in this compound contribute to a higher decomposition temperature (~300°C) compared to alkyl-substituted furans (e.g., 2,3,5-Trimethylfuran decomposes at ~200°C) .
- Electronic Properties : Extended conjugation in this compound results in a redshifted UV-Vis absorption (λₘₐₐₓ ~350 nm) versus 2,3,5-Trimethylfuran (λₘₐₐₓ ~280 nm) .
Q & A
Q. What are the common synthetic routes for preparing 2,3,5-Triphenylfuran, and what are their mechanistic considerations?
The synthesis of this compound derivatives often involves Pd-catalyzed C–H bond arylation. For example, 2-naphthyl-3-phenylfuran can undergo sequential arylation with substrates like 4-bromobenzonitrile or 3-bromoquinoline in the presence of PdCl(C₃H₅)(dppb) (2 mol%), KOAc as a base, and DMA as the solvent at 150°C. This method targets the most acidic C–H bond (C5 position) to introduce a third aryl group, yielding triarylfurans with distinct substituents in 71–81% yields . Cyclization reactions are also reported but require precise control of reaction conditions to avoid byproducts.
Q. How is X-ray crystallography employed to determine the molecular structure of this compound derivatives?
X-ray crystallography is critical for resolving bond lengths, angles, and non-covalent interactions. For example, studies on 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran (a structurally related compound) reveal C–H⋯H interactions (2.27–2.50 Å) and Br⋯Br contacts (3.522 Å), which influence packing and stability. Key parameters include C14–H14 (1.00 Å) and C15–C16 (1.39 Å) bond lengths, with torsion angles such as C12–C7–C8–C9 (-175.6°) providing insights into conformational rigidity .
Advanced Research Questions
Q. What strategies can be employed to achieve regioselective arylations in the synthesis of this compound with three distinct aryl groups?
Regioselectivity is governed by substrate design and catalyst choice. Pd-catalyzed systems favor arylation at the most acidic C–H bond (C5 position in furans), as demonstrated by the reaction of 2-naphthyl-3-phenylfuran with 4-bromobenzonitrile. Steric and electronic effects of substituents (e.g., electron-withdrawing groups on aryl halides) enhance selectivity. Sequential arylation steps with varying aryl halides allow the incorporation of three unique aryl units .
Q. How can discrepancies in reported crystallographic data for this compound derivatives be systematically analyzed?
Q. What are the challenges in optimizing reaction yields for multi-step syntheses of this compound, and how can they be addressed?
Yield variability (e.g., 71% vs. 81% in Pd-catalyzed reactions) stems from competing side reactions and purification inefficiencies. Optimization strategies include:
- Catalyst tuning : Adjusting Pd-ligand systems (e.g., dppb ligands) to enhance stability and activity.
- Solvent/base selection : Polar aprotic solvents (DMA) and weak bases (KOAc) improve compatibility with sensitive substrates.
- Purification : Column chromatography (e.g., silica gel) or recrystallization methods to isolate pure products .
Methodological Guidance
Q. How can researchers validate the purity and structural integrity of this compound derivatives post-synthesis?
Combine analytical techniques:
Q. What computational tools are effective for predicting the electronic properties of this compound derivatives?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potentials, and charge distribution. These insights guide applications in materials science, such as designing organic semiconductors or photoactive compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
